An In-depth Technical Guide to 8-Fluorochroman-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 8-Fluorochroman-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluorochroman-4-amine is a fluorinated derivative of the chroman-4-amine scaffold, a privileged structure in medicinal chemistry known for its interaction with various biological targets. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 8-Fluorochroman-4-amine, intended to support research and drug development efforts.
Chemical Structure and Properties
The chemical structure of 8-Fluorochroman-4-amine consists of a chroman ring system with a fluorine atom substituted at the C8 position of the benzene ring and an amine group at the C4 position of the pyran ring. The molecule exists as a racemic mixture of (R)- and (S)-enantiomers.
Chemical Structure:
Caption: Chemical structure of 8-Fluorochroman-4-amine.
Physicochemical Properties:
A summary of the available and predicted physicochemical properties for 8-Fluorochroman-4-amine and its enantiomers is presented in Table 1. These properties are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Racemic 8-Fluorochroman-4-amine | (R)-8-Fluorochroman-4-amine | (S)-8-Fluorochroman-4-amine | Reference |
| CAS Number | 791043-28-2 | 750571-31-4 | 1003887-62-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀FNO | C₉H₁₀FNO | C₉H₁₀FNO | [1][2][3] |
| Molecular Weight | 167.18 g/mol | 167.18 g/mol | 167.18 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid (Predicted) | Colorless to light yellow liquid (Predicted) | - | [1] |
| Boiling Point | 228.2 ± 40.0 °C (Predicted) | 228.2 ± 40.0 °C (Predicted) | - | [1] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | 1.201 ± 0.06 g/cm³ (Predicted) | - | [1] |
| pKa | 8.38 ± 0.20 (Predicted) | 8.38 ± 0.20 (Predicted) | - | [1] |
| Storage Temperature | 2-8°C | 2-8°C | 2-8°C | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of 8-Fluorochroman-4-amine typically proceeds through a two-step sequence involving the formation of the corresponding chroman-4-one intermediate followed by reductive amination.
Step 1: Synthesis of 8-Fluorochroman-4-one
The precursor, 8-Fluorochroman-4-one, can be synthesized via a Claisen-Schmidt condensation followed by an intramolecular Michael addition.
Caption: General workflow for the synthesis of 8-Fluorochroman-4-one.
Experimental Protocol:
A mixture of 2'-hydroxy-3'-fluoroacetophenone, paraformaldehyde, and a catalytic amount of a base such as pyrrolidine in a suitable solvent like ethanol is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Step 2: Reductive Amination to 8-Fluorochroman-4-amine
The conversion of 8-Fluorochroman-4-one to 8-Fluorochroman-4-amine is achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the final amine.
Caption: General workflow for the reductive amination of 8-Fluorochroman-4-one.
Experimental Protocol:
To a solution of 8-Fluorochroman-4-one in a protic solvent such as methanol, an ammonia source like ammonium acetate is added. A reducing agent, typically sodium cyanoborohydride, is then added portion-wise at room temperature. The reaction is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified, often by acid-base extraction followed by chromatography, to yield 8-Fluorochroman-4-amine.
Potential Biological Activity and Signaling Pathways
While specific biological data for 8-Fluorochroman-4-amine is limited in publicly available literature, the chroman-4-amine scaffold is known to interact with various receptors, particularly serotonin (5-HT) receptors. Research on structurally related 6-fluorochroman derivatives has shown affinity for the 5-HT1A receptor, suggesting that 8-Fluorochroman-4-amine may also exhibit activity at serotonin receptors.
Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are involved in the regulation of a wide range of physiological and pathological processes, including mood, cognition, and gastrointestinal function.
Hypothesized Signaling Pathway Involvement:
Given the structural similarity to known 5-HT receptor ligands, it is plausible that 8-Fluorochroman-4-amine could act as a modulator of serotonergic signaling. For instance, if it were to act as an agonist at a Gαi-coupled 5-HT receptor (e.g., 5-HT1A), it could lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene transcription.
Caption: Hypothesized Gαi-coupled 5-HT receptor signaling pathway for 8-Fluorochroman-4-amine.
Conclusion
8-Fluorochroman-4-amine is a synthetic compound with potential for further investigation in the field of medicinal chemistry. This guide has provided an overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While direct experimental data on its biological activity is scarce, its structural relationship to known serotonergic ligands suggests that it may be a valuable tool for exploring the pharmacology of serotonin receptors. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. The experimental protocols outlined herein provide a foundation for the synthesis and subsequent biological evaluation of this intriguing molecule.
